![molecular formula C15H18N4O4S2 B2696000 methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate CAS No. 2176270-78-1](/img/structure/B2696000.png)
methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H18N4O4S2 and its molecular weight is 382.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- The synthesis of 1-sulfonyl-1,2,3-triazoles demonstrates an efficient method that could be applicable to the synthesis of similar compounds, like the one . This method utilizes copper(I) acetylides and sulfonyl azides, indicating the potential for generating complex molecules with significant yields under mild conditions (Raushel & Fokin, 2010).
Heterocyclic Chemistry
- Research into the synthesis of azocines suggests the flexibility of the azocine ring system, which shares similarities with triazoles in terms of nitrogen incorporation into cyclic structures. This flexibility underpins the synthetic versatility of such compounds (Elix et al., 1972).
Medicinal Chemistry Applications
- Triazole derivatives have shown potency and efficacy as muscarinic ligands, indicating their potential utility in drug discovery and medicinal chemistry. The study highlights the significance of the azole moiety's position relative to the azabicyclic ring, affecting the compound's biological activity (Wadsworth et al., 1992).
Anticancer Agent Development
- A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties has been evaluated for its potential as a human topoisomerase IIα inhibiting anticancer agent. This suggests the broader applicability of triazole-containing compounds in the development of novel anticancer drugs (Murugavel et al., 2019).
Green Chemistry
- The synthesis of biologically and industrially important 1,4,5-trisubstituted-1,2,3-triazoles using an efficient, green, and recyclable DBU–H2O catalytic system showcases the environmental benefits of adopting greener synthesis methods for triazole derivatives. This approach offers advantages such as high atom economy, low environmental impact, and mild reaction conditions (Singh et al., 2013).
Mechanism of Action
Target of action
Compounds containing a 1,2,3-triazole moiety are known to exhibit various biological activities. They can interact with different biological targets such as enzymes and receptors, depending on their specific structure and functional groups .
Mode of action
The 1,2,3-triazole ring in “methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate” could potentially form hydrogen bonds with its biological target, leading to changes in the target’s function .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion (ADME). For instance, the compound’s solubility might be influenced by the presence of the sulfonyl and carboxylate groups .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Some triazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of the compound might be affected by storage conditions .
properties
IUPAC Name |
methyl 3-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-23-15(20)14-13(4-7-24-14)25(21,22)19-10-2-3-11(19)9-12(8-10)18-6-5-16-17-18/h4-7,10-12H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFSZGVZTVWMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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